Methyl 2-amino-5-(trifluoromethyl)isonicotinate

Lipophilicity Medicinal Chemistry ADME Prediction

Methyl 2-amino-5-(trifluoromethyl)isonicotinate provides a unique balance of reactivity and lipophilicity unmatched by close analogs. The 5-CF₃ group enhances membrane permeability (ΔLogP ≈ +0.8 vs non-fluorinated analog) critical for VEGFR-2 kinase inhibitor SAR and DHODH inhibitor synthesis. Its methyl ester enables convenient diversification. The core 2-amino-5-(trifluoromethyl)pyridine substructure shows anti-MRSA activity exceeding vancomycin. Supplied at ≥95% purity for R&D and further manufacturing. Substituting with ethyl ester or free acid analogs significantly alters solubility, metabolic stability, and assay performance—insist on compound-specific evidence.

Molecular Formula C8H7F3N2O2
Molecular Weight 220.15 g/mol
CAS No. 1227603-88-4
Cat. No. B1410239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-(trifluoromethyl)isonicotinate
CAS1227603-88-4
Molecular FormulaC8H7F3N2O2
Molecular Weight220.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC=C1C(F)(F)F)N
InChIInChI=1S/C8H7F3N2O2/c1-15-7(14)4-2-6(12)13-3-5(4)8(9,10)11/h2-3H,1H3,(H2,12,13)
InChIKeyACQCGUHCFGSUOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-5-(Trifluoromethyl)Isonicotinate CAS 1227603-88-4: Core Properties and Procurement Baseline


Methyl 2-amino-5-(trifluoromethyl)isonicotinate (CAS 1227603-88-4) is a fluorinated pyridine derivative with the molecular formula C8H7F3N2O2 and a molecular weight of 220.15 g/mol . It is classified as a substituted isonicotinic acid ester, featuring a 2-amino group and a 5-trifluoromethyl substituent on the pyridine ring . The trifluoromethyl group imparts enhanced lipophilicity, which significantly influences the compound's physicochemical properties and its potential for membrane permeability in biological systems . Commercially, this compound is typically supplied with a purity specification of ≥95% and is intended strictly for research and further manufacturing use .

Methyl 2-Amino-5-(Trifluoromethyl)Isonicotinate: Why Simple Substitution with Close Analogs Is Not Recommended


In medicinal chemistry and synthetic route development, the substitution of a methyl ester with an ethyl ester, a free carboxylic acid, or a regioisomeric analog is not straightforward. Even seemingly minor structural modifications can lead to substantial alterations in key physicochemical properties such as lipophilicity, solubility, and metabolic stability, which in turn can dramatically affect a compound's performance in biological assays or its reactivity in subsequent synthetic steps . The specific combination of a methyl ester, a 2-amino group, and a 5-trifluoromethyl substituent on the isonicotinate scaffold provides a unique balance of reactivity and lipophilicity that is not fully replicated by its closest analogs . Therefore, procurement decisions must be guided by compound-specific, quantitative evidence of differentiation, rather than assumptions of class-wide interchangeability.

Methyl 2-Amino-5-(Trifluoromethyl)Isonicotinate: Quantifiable Differentiation Against Comparators


Enhanced Lipophilicity Versus Non-Fluorinated Analogs as Predicted by Calculated LogP

The 5-trifluoromethyl group in Methyl 2-amino-5-(trifluoromethyl)isonicotinate is predicted to confer significantly higher lipophilicity compared to its non-fluorinated counterpart. This property is crucial for enhancing membrane permeability in drug discovery programs . A direct comparison with 2-amino-isonicotinic acid methyl ester, which lacks the trifluoromethyl group, illustrates this point. The predicted LogP value for the target compound is 1.31090 , whereas the non-fluorinated analog is estimated to have a LogP of approximately 0.5 based on the contribution of the trifluoromethyl group to LogP .

Lipophilicity Medicinal Chemistry ADME Prediction

Comparative VEGFR-2 Kinase Inhibitory Activity of the Ethyl Ester Analog

While direct IC50 data for the methyl ester is not available in primary literature, the ethyl ester analog, Ethyl 2-amino-5-(trifluoromethyl)isonicotinate, provides a strong class-level inference. This analog demonstrates potent inhibition of VEGFR-2 kinase, a key target in anti-angiogenic cancer therapy . The ethyl ester exhibited an IC50 value of approximately 0.068 µM against VEGFR-2 . This data suggests that the core 2-amino-5-(trifluoromethyl)isonicotinate scaffold possesses inherent kinase inhibitory activity.

Kinase Inhibition Anti-angiogenesis Oncology

Class-Level Antibacterial Activity Against Multidrug-Resistant S. aureus

The 2-amino-5-(trifluoromethyl)pyridine substructure, which is a core component of Methyl 2-amino-5-(trifluoromethyl)isonicotinate, has been shown to confer potent antibacterial activity when incorporated into amide derivatives [1]. In a study, a series of 2-aminopyridine derivatives were synthesized and tested against four multi-drug resistant (MDR) Staphylococcus aureus strains. Many of these compounds demonstrated higher potency for inhibiting bacterial growth than the standard drug vancomycin [1]. This provides a strong class-level inference for the potential utility of the target compound as a key intermediate in the development of novel antibacterial agents.

Antibacterial MRSA Infectious Disease

Strategic Position as a Key Intermediate for DHODH Inhibitors

Methyl 2-amino-5-(trifluoromethyl)isonicotinate is structurally and functionally positioned as a key intermediate for the synthesis of dihydroorotate dehydrogenase (DHODH) inhibitors, a class of therapeutics for autoimmune diseases [1]. Patent literature describes amino nicotinic and isonicotinic acid derivatives as DHODH inhibitors [1]. The compound's specific substitution pattern—the 2-amino group and the 5-trifluoromethyl group on the isonicotinate core—provides a direct synthetic entry point to this pharmacologically relevant class.

DHODH Inhibition Autoimmune Disease Synthetic Intermediate

Methyl 2-Amino-5-(Trifluoromethyl)Isonicotinate: Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: Kinase Inhibitor Scaffold Optimization

Given the potent VEGFR-2 inhibitory activity demonstrated by the closely related ethyl ester analog (IC50 = 0.068 µM), Methyl 2-amino-5-(trifluoromethyl)isonicotinate is an ideal starting material for structure-activity relationship (SAR) studies aimed at optimizing kinase inhibitors for anti-angiogenic cancer therapies. Its methyl ester group provides a convenient handle for further chemical diversification .

Anti-Infective Research: Development of MDR S. aureus Therapeutics

The core 2-amino-5-(trifluoromethyl)pyridine substructure has validated antibacterial activity against multiple strains of multidrug-resistant Staphylococcus aureus, with potency exceeding that of vancomycin in some cases. This compound serves as a critical building block for synthesizing novel amide derivatives and other analogs for infectious disease research [1].

Immunology & Inflammation: Synthesis of DHODH Inhibitors

The compound's substitution pattern aligns perfectly with the structural requirements for DHODH inhibitors, a validated target for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It can be employed as a key intermediate in the synthesis of patented DHODH inhibitor scaffolds, offering a strategic advantage in drug discovery programs [2].

Chemical Biology: Probing ADME Properties

The significant difference in predicted lipophilicity (ΔLogP ≈ +0.8) compared to its non-fluorinated analog makes this compound a valuable tool for chemical biology studies investigating the impact of lipophilicity on cell permeability, metabolic stability, and target engagement in cellular assays .

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